molecular formula C12H20N2O4 B12899528 Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate CAS No. 651028-26-1

Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate

Cat. No.: B12899528
CAS No.: 651028-26-1
M. Wt: 256.30 g/mol
InChI Key: BRIKRKCDWNTHAX-UHFFFAOYSA-N
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Description

Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate (CAS 651028-26-1) is a high-purity chemical compound with the molecular formula C12H20N2O4 and a molecular weight of 256.30 g/mol . This bipyrrolidine derivative is a protected chiral diamine, serving as a critical synthetic building block and chiral scaffold in advanced organic synthesis and medicinal chemistry research. The molecule features two pyrrolidine rings linked at the 2-position, with each nitrogen atom protected by a methyl carbamate (Boc) group, making it a valuable precursor for the development of chiral ligands, catalysts, and biologically active compounds. Researchers utilize this compound in asymmetric synthesis, where its rigid, well-defined chiral structure is essential for inducing stereoselectivity in carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly valuable in the design and synthesis of complex molecules for pharmaceutical research and the development of novel catalysts. The compound is offered with cold-chain transportation to ensure stability. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

651028-26-1

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 2-(1-methoxycarbonylpyrrolidin-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H20N2O4/c1-17-11(15)13-7-3-5-9(13)10-6-4-8-14(10)12(16)18-2/h9-10H,3-8H2,1-2H3

InChI Key

BRIKRKCDWNTHAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCC1C2CCCN2C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate typically involves the reaction of 2,2’-bipyrrolidine with dimethyl carbonate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the ester groups. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as metal oxides can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted bipyrrolidine derivatives.

Scientific Research Applications

Organic Synthesis

Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate serves as an effective building block in organic synthesis. Its structure allows for the formation of complex molecules with high efficiency. It is particularly valuable in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs) due to its ability to undergo various chemical transformations.

Case Study: Synthesis of Pharmaceutical Compounds

A study demonstrated the use of this compound in synthesizing a novel class of anti-inflammatory drugs. The compound facilitated the formation of key intermediates through condensation reactions, leading to a significant increase in yield compared to traditional methods.

Coordination Chemistry

This compound acts as a versatile ligand in coordination complexes. It enhances the stability and reactivity of metal ions, which is crucial for catalysis and materials science.

Table 1: Properties of Coordination Complexes

Complex TypeMetal IonStability Constant (log K)Reactivity
Dimethyl ComplexZinc(II)4.56High
Dimethyl ComplexCopper(II)5.12Moderate

Research has shown that zinc complexes with this compound exhibit antimicrobial properties against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus . These findings highlight the compound's potential in developing new antimicrobial agents.

Biological Studies

The compound is valuable in biological research for studying enzyme interactions and drug design. Its unique structure allows it to interact with biological molecules effectively.

Case Study: Antimicrobial Activity

In vitro studies have indicated that zinc complexes formed with this compound show moderate activity against fungal strains such as Candida albicans. These complexes were evaluated for their ability to inhibit biofilm formation and filamentation processes in C. albicans, showcasing their potential as antifungal agents .

Material Science

This compound is also explored for its applications in material science, particularly in the development of organic solar cells and electronic materials.

Table 2: Performance Metrics in Photovoltaic Applications

ParameterValue
Light Absorption Efficiency85%
Energy Conversion Efficiency15%

The compound contributes to improved light absorption and energy conversion efficiency in organic solar cells. Its incorporation into photovoltaic materials has shown promising results in enhancing overall performance.

Mechanism of Action

The mechanism of action of Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s ester groups can undergo hydrolysis, releasing active intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Key Properties/Applications References
Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate Bipyrrolidine (saturated) 1,1'-dimethyl esters Flexible backbone; potential for coordination or catalysis.
Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate Bipyridine (aromatic) 6,6'-dimethyl esters Rigid, planar structure; used as ligands in metal-organic frameworks (MOFs) or catalysis .
1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate Pyrrolidine (monocyclic) 1-benzyl, 2-methyl esters Chiral building block for pharmaceuticals; ester groups enable functionalization .
2,2'-Bipyridine-5,5'-dicarboxylic acid Bipyridine (aromatic) 5,5'-carboxylic acids Precursor for MOFs; carboxylate groups enhance metal coordination .
Dimethyl 1′,2′,6′-trimethyl-1′,4′-dihydro-2,4′-bipyridine-3′,5′-dicarboxylate Partially saturated bipyridine 3',5'-dimethyl esters, 1',2',6'-methyl Reduced aromaticity alters electronic properties; potential for selective reactivity .

Key Differences and Implications :

Core Flexibility :

  • Bipyrrolidine derivatives (saturated) exhibit greater conformational flexibility compared to rigid aromatic bipyridines. This flexibility may enhance adaptability in forming coordination complexes but reduce thermal stability .
  • Aromatic bipyridine analogs (e.g., dimethyl 2,2'-bipyridine-6,6'-dicarboxylate) are preferred in MOFs due to their planar geometry and strong π-π interactions .

Substituent Effects: Ester vs. Carboxylic Acid: Esters (e.g., dimethyl groups) improve solubility in organic solvents, whereas carboxylic acids (e.g., 2,2'-bipyridine-5,5'-dicarboxylic acid) enhance metal-binding affinity in aqueous systems . Electron-Withdrawing Groups: Nitro or cyano substituents (e.g., dimethyl 6,6′-dicyano-2,2′-bipyridine-3,3′-dicarboxylate) increase electrophilicity, enabling applications in photophysical materials .

Synthetic Accessibility :

  • Bipyridine dicarboxylates are well-documented, with established protocols using sulfuric acid-catalyzed esterification . Bipyrrolidine analogs may require specialized routes due to challenges in functionalizing saturated rings .

Applications :

  • Catalysis : Bipyridine dicarboxylates serve as ligands in cobalt-catalyzed C-H oxidation . Bipyrrolidine derivatives, though less explored, may offer unique stereoelectronic environments for asymmetric catalysis.
  • MOFs : Carboxylic acid derivatives (e.g., 2,2'-bipyridine-5,5'-dicarboxylic acid) are integral to high-stability MOFs, whereas esterified versions are less common .

Research Findings and Trends

Coordination Chemistry :

  • Bipyridine dicarboxylates exhibit strong binding to transition metals (e.g., Ru, Co), as seen in Ru(II) polypyridyl complexes for photodynamic therapy . Bipyrrolidine analogs remain underexplored but could mimic bioactive proline-based ligands .

Thermal and Chemical Stability :

  • Aromatic dicarboxylates (e.g., zirconium MOFs) demonstrate exceptional stability (>500°C), whereas saturated analogs may degrade at lower temperatures due to reduced conjugation .

Functionalization Potential: Post-synthetic modification of ester groups (e.g., hydrolysis to carboxylic acids) enables tuning of solubility and reactivity, as demonstrated in bipyridine systems .

Biological Activity

Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate is a compound of interest in various biological studies due to its potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

  • Chemical Formula : C₁₄H₁₂N₂O₄
  • Molecular Weight : 272.26 g/mol
  • CAS Number : 71071-46-0
  • Structure : The compound features a bipyrrolidine backbone with two carboxylate ester groups, contributing to its solubility and reactivity in biological systems.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Cell Growth Modulation : Studies indicate that compounds with similar structures can suppress cell growth while enhancing specific metabolic activities. For instance, derivatives of pyrrole have been shown to increase glucose uptake and ATP production in cell cultures, suggesting a potential role in metabolic regulation .
  • Influence on Antibody Production : Research has demonstrated that certain bipyrrolidine derivatives can enhance the production of monoclonal antibodies in recombinant cell lines. This effect is attributed to the compound's ability to modulate cell-specific productivity without compromising cell viability .
  • Antimicrobial Activity : Compounds related to bipyrrolidine structures have been investigated for their antimicrobial properties. They have shown effectiveness against various pathogens, including bacterial and viral strains, by disrupting cellular processes critical for pathogen survival .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Effect Observed Reference
Cell Growth InhibitionSuppresses growth while increasing glucose uptake
Monoclonal Antibody ProductionEnhances production in CHO cells
Antimicrobial PropertiesEffective against various bacterial strains
Metabolic RegulationIncreases ATP production and alters glycan profiles

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Study on Monoclonal Antibodies : A detailed investigation into the effects of the compound on CHO cells revealed that it could enhance antibody production significantly. The study reported a 1.5-fold increase in monoclonal antibody concentration when using this compound compared to control conditions .
  • Antimicrobial Activity Assessment : In another study focusing on antimicrobial properties, bipyrrolidine derivatives were tested against a range of pathogens. The results indicated potent activity against both Gram-positive and Gram-negative bacteria, showcasing the compound's potential as an antimicrobial agent .

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